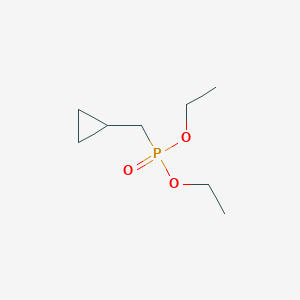

Diethyl cyclopropylmethyl phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylmethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHIFQWGROIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584508 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863975-37-5 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Cyclopropylmethylphosphonate from Cyclopropylmethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of diethyl cyclopropylmethylphosphonate from cyclopropylmethyl bromide, a process centered around the classic Michaelis-Arbuzov reaction. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-tested insights to ensure both a high degree of success and a thorough understanding of the underlying chemistry.

Introduction

Diethyl cyclopropylmethylphosphonate is a valuable building block in medicinal chemistry and organic synthesis. The cyclopropylmethyl moiety is a common motif in a number of biologically active molecules, and the phosphonate group serves as a versatile handle for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction. The synthesis of this compound is most directly achieved through the Michaelis-Arbuzov reaction of cyclopropylmethyl bromide with triethyl phosphite.[1]

While seemingly straightforward, this reaction is not without its challenges. The primary obstacle is the potential for rearrangement of the cyclopropylmethyl cation intermediate, which can lead to the formation of undesired ring-opened byproducts.[2] This guide will address this key challenge, providing a detailed protocol designed to favor the formation of the desired product and ensure a high degree of purity.

The Michaelis-Arbuzov Reaction: Mechanism and Considerations

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of a carbon-phosphorus bond. The reaction proceeds through a well-established S\textsubscript{N}2 mechanism.[3]

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of cyclopropylmethyl bromide. This forms a trialkoxyphosphonium bromide intermediate. In the second step, the bromide anion acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final product, diethyl cyclopropylmethylphosphonate, and ethyl bromide as a byproduct.[3]

Caption: The Michaelis-Arbuzov reaction mechanism.

The Challenge of Ring-Opening

A significant challenge in reactions involving the cyclopropylmethyl system is its propensity for rearrangement. Under certain conditions, particularly those favoring radical or carbocationic intermediates, the strained cyclopropyl ring can open to form homoallylic or cyclobutyl species. In the context of the Arbuzov reaction with cyclopropylmethyl bromide, some studies have shown that radical conditions can lead exclusively to the formation of the ring-opened product.[2]

To favor the desired S\textsubscript{N}2 pathway and minimize rearrangement, the following strategies are recommended:

-

Thermal Conditions: The classical Arbuzov reaction is typically conducted at elevated temperatures without the use of radical initiators. This thermal process favors the nucleophilic substitution mechanism.[3]

-

Purity of Reactants: The use of high-purity starting materials is crucial to avoid side reactions.

-

Exclusion of Light and Radical Initiators: To prevent the formation of radical species that promote ring-opening, the reaction should be conducted in the absence of light and any potential radical initiators.

Experimental Protocol

This protocol is based on established procedures for the Michaelis-Arbuzov reaction, adapted for the specific synthesis of diethyl cyclopropylmethylphosphonate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | 1.392 | 106-107 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 0.969 | 156 |

| Diethyl cyclopropylmethylphosphonate | C₈H₁₇O₃P | 192.19 | ~1.03 (predicted) | - |

Reaction Setup

Caption: Reaction setup for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Charge the flask with cyclopropylmethyl bromide (1.0 eq).

-

Addition of Triethyl Phosphite: Add triethyl phosphite (1.1 eq) to the dropping funnel.

-

Reaction: Slowly add the triethyl phosphite to the stirred cyclopropylmethyl bromide at room temperature. An exothermic reaction may be observed.

-

Heating: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (typically 120-160 °C) and maintain this temperature for several hours.[3] The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution or by analytical techniques such as TLC or GC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the ethyl bromide byproduct. The desired diethyl cyclopropylmethylphosphonate is collected as a colorless liquid.

Safety Precautions

-

Cyclopropylmethyl bromide: Flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethyl phosphite: Combustible liquid and causes skin and eye irritation. Handle in a fume hood with appropriate PPE.

-

Ethyl bromide: Volatile and toxic. The reaction should be performed in a well-ventilated fume hood to avoid inhalation of the byproduct.

Characterization of Diethyl Cyclopropylmethylphosphonate

Due to the limited availability of published experimental data for diethyl cyclopropylmethylphosphonate, the following characterization parameters are based on predictions and data from analogous compounds.

Physical Properties

-

Appearance: Colorless liquid

-

Boiling Point: Expected to be in the range of 80-100 °C at reduced pressure.

Predicted NMR Spectroscopy Data

Note: The following are predicted NMR spectra. Experimental verification is recommended.

4.2.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show the following signals:

-

~4.1 ppm (dq, 4H): The four protons of the two ethoxy groups (-OCH₂CH₃), appearing as a doublet of quartets due to coupling with both the phosphorus atom and the methyl protons.

-

~1.7 ppm (d, 2H): The two protons of the methylene group attached to the phosphorus atom (-CH₂-P), appearing as a doublet due to coupling with the phosphorus atom.

-

~1.3 ppm (t, 6H): The six protons of the two methyl groups of the ethoxy groups (-OCH₂CH₃), appearing as a triplet due to coupling with the methylene protons.

-

~1.0 ppm (m, 1H): The single proton of the cyclopropyl ring attached to the methylene group.

-

~0.5 ppm (m, 2H): Two of the protons on the cyclopropyl ring.

-

~0.2 ppm (m, 2H): The remaining two protons on the cyclopropyl ring.

4.2.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show the following signals:

-

~61 ppm (d): The two carbons of the ethoxy methylene groups (-OCH₂CH₃), coupled to the phosphorus atom.

-

~32 ppm (d): The carbon of the methylene group attached to the phosphorus atom (-CH₂-P), with a large coupling constant to the phosphorus atom.

-

~16 ppm (d): The two carbons of the ethoxy methyl groups (-OCH₂CH₃), with a smaller coupling to the phosphorus atom.

-

~10 ppm (d): The carbon of the cyclopropyl ring attached to the methylene group, coupled to the phosphorus atom.

-

~4 ppm: The two equivalent carbons of the cyclopropyl ring.

4.2.3. ³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum is expected to show a single resonance in the phosphonate region, typically between +25 to +35 ppm , relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the following functional groups:

-

~1250 cm⁻¹ (strong): P=O stretching vibration.

-

~1030-1050 cm⁻¹ (strong): P-O-C stretching vibrations.

-

~3080 cm⁻¹: C-H stretching of the cyclopropyl ring.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no reaction | Insufficient heating. | Ensure the reaction temperature is maintained within the recommended range (120-160 °C). |

| Impure starting materials. | Use freshly distilled or high-purity reagents. | |

| Presence of ring-opened product | Radical reaction pathway initiated. | Exclude light from the reaction and ensure no radical initiators are present. |

| Reaction temperature too high. | While heat is necessary, excessive temperatures might promote side reactions. Optimize the temperature. | |

| Incomplete reaction | Insufficient reaction time. | Monitor the reaction by TLC or GC and continue heating until the starting material is consumed. |

| Difficult purification | Incomplete removal of ethyl bromide. | Ensure efficient fractional distillation under reduced pressure. |

Conclusion

References

Sources

Diethyl cyclopropylmethyl phosphonate CAS number and properties

An In-depth Technical Guide to Diethyl Cyclopropylmethyl Phosphonate for Advanced Research and Development

Executive Summary

This compound is a versatile organophosphorus reagent of significant interest to the chemical and pharmaceutical sciences. Characterized by the presence of a strained cyclopropyl ring, this phosphonate ester is a critical building block for the introduction of the cyclopropylmethylidene moiety into complex molecular architectures. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. This guide provides a comprehensive overview of its properties, synthesis, reaction mechanisms, and applications, with a particular focus on its role in drug discovery and development, where the phosphonate group serves as a non-hydrolyzable phosphate mimic and the cyclopropyl group offers unique conformational and metabolic advantages.

Compound Identification and Physicochemical Properties

This compound is a key reagent for olefination reactions. Its fundamental properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 863975-37-5 | [1] |

| Molecular Formula | C₈H₁₇O₃P | |

| Linear Formula | C₃H₅CH₂P(O)(OCH₂CH₃)₂ | |

| Molecular Weight | 192.19 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 60 °C @ 0.125 mmHg | |

| Density | 1.023 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4380 | |

| InChI Key | SEZHIFQWGROIOQ-UHFFFAOYSA-N | |

| SMILES | CCOP(=O)(CC1CC1)OCC |

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The compound is corrosive and acutely toxic upon ingestion, skin contact, or inhalation.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion / Eye Damage | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. |

Precautionary Measures & PPE:

-

Engineering Controls: Work must be conducted in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is required.

-

Handling: Avoid all personal contact, including inhalation.[2] Prevent the substance from coming into contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2][3]

Synthesis of this compound

The most common and efficient method for synthesizing dialkyl phosphonates is the Michaelis-Arbuzov reaction .[4] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound, the logical precursors are triethyl phosphite and cyclopropylmethyl bromide.

The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through another Sɴ2 attack by the displaced halide ion on one of the phosphite's ethyl groups, to yield the final phosphonate product and a volatile ethyl halide byproduct.

Figure 1: General workflow for the Michaelis-Arbuzov synthesis of this compound.

Exemplary Synthesis Protocol (Michaelis-Arbuzov Reaction)

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Charge the flask with triethyl phosphite (1.0 eq).

-

Addition: Add cyclopropylmethyl bromide (1.0 eq) dropwise to the triethyl phosphite at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain control.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C) for several hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

-

Workup & Purification: Cool the mixture to room temperature. The product can be isolated by fractional distillation under reduced pressure to remove the ethyl bromide byproduct and any unreacted starting materials, yielding pure this compound.

The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Application

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize cyclopropylmethylidene alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[4][5]

Mechanism

The HWE reaction proceeds through a well-defined sequence of steps:

-

Deprotonation: A strong base (e.g., NaH, LDA, KHMDS) abstracts the acidic α-proton from the phosphonate, generating a highly stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms a tetrahedral intermediate.[5]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form the alkene and a dialkyl phosphate salt. This elimination step is stereospecific.

The reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene .[5][6] This selectivity is attributed to the steric interactions in the transition state leading to the oxaphosphetane, which favors an anti-periplanar arrangement of the bulky groups.[4]

Figure 2: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Exemplary HWE Protocol

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry THF.

-

Carbanion Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in dry THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

-

Carbonyl Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the desired aldehyde or ketone (1.0 eq) in dry THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the limiting reagent.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble diethyl phosphate salt.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired alkene.

Applications in Drug Design and Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in medicinal chemistry for several strategic reasons.

-

Phosphonate as a Phosphate Mimic: The phosphonate group (R-PO₃²⁻) is a non-hydrolyzable isostere of the phosphate group (R-O-PO₃²⁻).[7][8] This is critical in drug design, as many biological processes involve the enzymatic cleavage of phosphate esters. Replacing a phosphate with a phosphonate can create enzyme inhibitors that bind to the active site but resist metabolic degradation, leading to prolonged therapeutic effects.[8][9] This strategy has been successfully employed in the development of antiviral drugs like Tenofovir and Adefovir.[7]

-

The Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" of a double bond or other small rings and is frequently incorporated into drug candidates to:

-

Improve Metabolic Stability: The strained ring is often more resistant to oxidative metabolism compared to unsaturated or larger alkyl groups.

-

Confer Conformational Rigidity: Locking rotatable bonds can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity for a biological target.

-

Modulate Lipophilicity: The introduction of a cyclopropyl group can fine-tune the molecule's solubility and membrane permeability.

-

Explore Novel Binding Interactions: The unique electronic nature of the "banana bonds" can lead to favorable interactions within a protein's binding pocket.

-

-

Prodrug Strategies: A major challenge for phosphonate-containing drugs is their high negative charge at physiological pH, which impedes cell membrane permeability.[10] To overcome this, phosphonates are often administered as prodrugs, where the acidic protons are masked with cleavable lipophilic groups (e.g., pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters).[10][11] These prodrugs can cross the cell membrane and are then hydrolyzed by intracellular esterases to release the active phosphonate drug.

The use of this compound enables the synthesis of molecules that combine these advantages, creating novel scaffolds for antivirals, enzyme inhibitors, and other therapeutic agents.[8][12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its robust performance in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for constructing cyclopropylmethylidene-containing molecules. For researchers and drug development professionals, this compound offers a strategic gateway to novel chemical entities that leverage the stability of the phosphonate group and the advantageous physicochemical properties of the cyclopropyl ring. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for harnessing its full potential in the creation of next-generation therapeutics.

References

-

Chemsigma. This compound [863975-37-5]. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Royal Society of Chemistry. Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. [Link]

-

PubChem. Diethyl P-((2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)methyl)phosphonate. [Link]

-

Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

NRO CREATIONS. Horner-Wadsworth-Emmons Reaction. [Link]

-

Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

-

Frontiers in Chemistry. Editorial: Phosphonate chemistry in drug design and development, Volume II. [Link]

-

Future Medicinal Chemistry. Phosphonate prodrugs: an overview and recent advances. [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Cardiff University ORCA. Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. [Link]

-

Frontiers in Chemistry. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 8. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for diethyl cyclopropylmethyl phosphonate (NMR, IR, MS)

An In-Depth Technical Guide

Spectroscopic Characterization of Diethyl Cyclopropylmethyl Phosphonate

Abstract

Introduction: The Need for Rigorous Structural Verification

This compound (DECMP) belongs to the class of organophosphorus compounds, which are pivotal in fields ranging from medicinal chemistry to materials science. The unique combination of a reactive phosphonate core and a strained cyclopropyl ring makes DECMP an intriguing building block for novel chemical entities. Accurate structural confirmation and purity assessment are non-negotiable prerequisites for its use in any application, particularly in drug development, where molecular identity directly impacts biological activity and safety.

Spectroscopic techniques are the cornerstones of modern chemical analysis. This guide leverages the distinct capabilities of NMR, IR, and MS to create a detailed molecular fingerprint of DECMP. By understanding the expected spectroscopic output, researchers can confidently verify their synthetic products, identify impurities, and elucidate reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom. For DECMP, a combination of ¹H, ¹³C, and ³¹P NMR is essential for a complete structural assignment.

Experimental Protocol: NMR Analysis

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic compounds like DECMP due to its good solubilizing power and the presence of a distinct deuterium signal for locking the magnetic field. A standard 5 mm NMR tube [1][2]is sufficient for the sample amounts typically required.

Methodology:

-

S[3]ample Preparation: Accurately weigh 10-20 mg of the purified DECMP sample.

-

Dissolution: Diss[2]olve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissoluti[4]on, using gentle vortexing if necessary.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: [3]

-

Instrument: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acqu[1]ire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

³¹P NMR: Ac[2]quire a proton-decoupled ³¹P spectrum, using 85% H₃PO₄ as an external reference (δ = 0 ppm).

-

Predicted NM[5]R Data and Interpretation

The structure of this compound is illustrated below to aid in spectral assignment.

Sources

An In-Depth Technical Guide on the Mechanism of Action of Diethyl Cyclopropylmethyl Phosphonate

Abstract

This technical guide provides a comprehensive analysis of diethyl cyclopropylmethyl phosphonate, a key reagent in modern organic synthesis. Contrary to interpretations suggesting a biological mechanism of action, this document clarifies that its principal function is as a highly effective phosphonate reagent in the Horner-Wadsworth-Emmons (HWE) reaction. We will dissect its chemical mechanism of action, focusing on the stereoselective formation of cyclopropylmethyl-substituted alkenes. This guide is intended for researchers, chemists, and drug development professionals who utilize or seek to understand advanced olefination methodologies. We will explore the nuanced steps of the reaction, from ylide generation to stereochemical outcomes, provide validated experimental protocols, and discuss the significance of the resulting chemical motifs in medicinal chemistry.

Introduction: Defining the Role of this compound

This compound is an organophosphorus compound whose value lies not in direct biological activity, but in its role as a specialized building block in chemical synthesis. Its "mechanism of action" is chemical in nature, specifically within the context of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern alkene synthesis.[1][2] This reaction allows for the creation of a carbon-carbon double bond by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[1][3][4]

The significance of this particular phosphonate is its ability to introduce the cyclopropylmethyl moiety into target molecules. The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry.[5] Its unique electronic properties and rigid conformation can enhance metabolic stability, improve potency, reduce off-target effects, and increase brain permeability in drug candidates.[5][6] Therefore, understanding the mechanism by which this compound efficiently installs this group is of paramount importance to drug discovery and development professionals.

Compared to the classic Wittig reaction, the HWE reaction offers two major advantages: the phosphonate carbanions are generally more nucleophilic, allowing them to react with a wider range of carbonyls (including hindered ketones), and the byproduct, a diethyl phosphate salt, is water-soluble, which greatly simplifies product purification.[4][7][8]

The Core Chemical Mechanism of Action

The Horner-Wadsworth-Emmons reaction is a multi-step process. The mechanism described below details the precise role of this compound in the stereoselective synthesis of an alkene.

Step 1: Deprotonation and Ylide (Phosphonate Carbanion) Formation

The reaction initiates with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom.[1][4] This requires a sufficiently strong base. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hexamethyldisilazide (KHMDS), typically in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).[4][7]

The acidity of the α-proton is enhanced by the electron-withdrawing nature of the phosphonate group, which stabilizes the resulting carbanion through resonance. This stabilized carbanion, or phosphonate ylide, is the key nucleophilic species in the reaction.

Caption: Step 1: Generation of the nucleophilic phosphonate carbanion.

Step 2 & 3: Nucleophilic Addition and Oxaphosphetane Intermediate Formation

The generated carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][4] This nucleophilic addition is the rate-limiting step of the reaction and results in the formation of a tetrahedral intermediate, often referred to as a betaine.[1][9] This intermediate rapidly undergoes an intramolecular cyclization, where the oxygen anion attacks the electrophilic phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane.[3][4]

Step 4: Elimination and Alkene Formation

The oxaphosphetane intermediate is unstable and spontaneously collapses. This occurs through the cleavage of the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of a new carbon-carbon double bond (the desired alkene) and a stable, water-soluble diethyl phosphate salt byproduct.[1][10] The formation of the very strong phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the final elimination step.

Caption: The core mechanism of the Horner-Wadsworth-Emmons reaction.

Controlling Stereoselectivity: The Key to Synthetic Utility

A defining feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer).[1][3][9] This selectivity arises from thermodynamic control. The intermediates formed during the reaction can often equilibrate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. The more equilibration that occurs, the higher the (E)-selectivity.[1]

However, reaction conditions can be modified to favor the (Z)-alkene. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl instead of ethyl) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF).[1][3] This modification accelerates the elimination step from the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[3]

Table 1: Influence of Reaction Parameters on HWE Stereoselectivity

| Parameter | Condition for High (E)-Selectivity | Condition for High (Z)-Selectivity (Still-Gennari) | Rationale |

| Base | NaH, NaOEt | KHMDS, LiHMDS | Non-coordinating, strongly dissociating bases favor the kinetic (Z)-product. |

| Solvent | THF, DME | THF | A polar aprotic solvent is generally required. |

| Additives | None | 18-crown-6 (with K+) | Sequesters the metal cation, preventing coordination that would favor the thermodynamic (E)-product. |

| Temperature | Room Temperature or elevated | Low temperature (-78 °C) | Low temperatures favor the kinetically controlled pathway, preserving the initial geometry of addition. |

| Phosphonate | Standard Diethyl Ester | Bis(trifluoroethyl) Ester | Electron-withdrawing groups on the phosphonate accelerate elimination, favoring the kinetic product.[3] |

Experimental Protocol: A Validated Workflow

The following is a representative, self-validating protocol for the synthesis of a cyclopropylmethyl-substituted alkene using this compound and an aldehyde.

Materials and Reagents

-

This compound (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Solvent Addition: Add anhydrous THF via syringe to suspend the NaH. Cool the suspension to 0 °C using an ice bath.

-

Ylide Formation: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes.

-

Activation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.[4]

-

Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkene product.[4]

Caption: A validated experimental workflow for the HWE reaction.

Conclusion: A Tool for Advanced Molecular Design

This compound is a powerful synthetic tool whose mechanism of action is rooted in the principles of the Horner-Wadsworth-Emmons reaction. It provides a reliable and stereoselective method for introducing the valuable cyclopropylmethyl group into organic molecules. For researchers in drug discovery, understanding this chemical mechanism is crucial for designing synthetic routes to novel therapeutics that leverage the beneficial properties of the cyclopropyl motif. The ability to control the stereochemical outcome of the reaction through careful selection of reagents and conditions further enhances its utility, making it an indispensable reagent in the modern chemist's toolkit.

References

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]

-

Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses Procedure. [Link]

-

Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. Chemical Communications (RSC Publishing). [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

-

Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. PubMed. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]

-

Diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Diethylphosphite. Wikipedia. [Link]

-

A CONVENIENT SYNTHESIS OF DIETHYL (MERCAPTOMETHYL)PHOSPHONATE. Sci-Hub. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling and Management of Diethyl Cyclopropylmethyl Phosphonate

Introduction: Understanding the Reagent

Diethyl cyclopropylmethyl phosphonate (CAS No. 863975-37-5) is an organophosphorus compound increasingly utilized in synthetic organic chemistry and drug development. Its unique structural motif, featuring a cyclopropyl group, makes it a valuable building block for creating complex molecular architectures. However, as with all organophosphorus reagents, a comprehensive understanding of its hazard profile and strict adherence to safety protocols are paramount for its safe application in a research environment. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this reagent responsibly, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough risk assessment before any handling occurs.[1] This begins with understanding the intrinsic properties and associated hazards of the chemical.

Physicochemical and Toxicological Profile

The primary hazards associated with this compound are its corrosive nature and its potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[2] The GHS classification clearly indicates that this compound can cause severe skin burns and eye damage.[2]

Table 1: Physicochemical and Hazard Properties of this compound

| Property | Value | Source |

| CAS Number | 863975-37-5 | [2] |

| Molecular Formula | C₈H₁₇O₃P | [2] |

| Molecular Weight | 192.19 g/mol | [2] |

| Appearance | Reported as a solid, though some sources list physical properties like density and refractive index typical of a liquid. This may indicate a low melting point. | [2] |

| Density | 1.023 g/mL at 25 °C | [2] |

| Boiling Point | 60 °C at 0.125 mmHg | [2] |

| GHS Pictograms | Corrosion, Exclamation Mark | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H314: Causes severe skin burns and eye damage. | [2] |

| Storage Class Code | 8A: Combustible corrosive hazardous materials | [2] |

Causality Insight: The H314 hazard statement is critical. It implies the chemical can cause irreversible tissue damage upon contact. This is why the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory requirement to prevent serious injury.

Primary Routes of Exposure and Symptoms

-

Dermal (Skin) Contact: The most immediate danger. Causes severe burns and is harmful if absorbed.[2]

-

Ocular (Eye) Contact: Can cause serious, potentially permanent eye damage.[2]

-

Inhalation: Harmful if vapors or mists are inhaled, potentially causing respiratory irritation.[2][3]

-

Ingestion: Harmful if swallowed.[2]

Field Experience: Organophosphorus compounds as a class can vary in toxicity, but skin and eye corrosivity are common.[4] Always assume the highest level of hazard within a chemical class until specific data proves otherwise. Never underestimate the potential for a reagent to cause harm.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the hierarchy of controls, is essential. Engineering controls are the first and most effective line of defense.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and provides a physical barrier in case of a splash.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Proximity is key; you should be able to reach them within 10 seconds.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense, but it is a critical one. Standard laboratory attire is insufficient.

Table 2: Recommended PPE for Handling this compound

| Body Part | Protection | Specification & Rationale |

| Hands | Chemical-resistant gloves | Wear nitrile gloves as a minimum. For prolonged handling or in case of a spill, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. Inspect gloves for any signs of degradation or punctures before use.[1] |

| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are required.[8] A full-face shield must be worn over the goggles to protect the entire face from splashes.[9] |

| Body | Flame-resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is mandatory to protect skin and clothing from splashes.[10] |

| Respiratory | Respirator (if necessary) | While a fume hood should provide adequate ventilation, if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |

Self-Validating System: The combination of a fume hood and the specified PPE creates a self-validating safety system. The fume hood contains the primary hazard, while the PPE protects the user from any potential failure or breach of that containment.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the reagent's integrity and prevent accidents.[11]

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the reagent, ensure your fume hood is operational, the work area is clear of clutter, and you are wearing all required PPE.[1]

-

Retrieval: Transport the reagent container in a secondary, shatter-proof container from its storage location to the fume hood.

-

Dispensing: If the material is a solid, use a spatula to transfer it. If it is a liquid, use a syringe or cannula. Never pour directly from the main container to a reaction flask, as this increases the risk of splashing.

-

Reaction Setup: Add the reagent slowly to the reaction mixture. Be aware of any potential exothermic reactions.

-

Post-Handling: Securely close the reagent's primary container.[4] Decontaminate any equipment that came into contact with the reagent. Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[3]

Caption: Workflow for the safe handling of this compound.

Storage Requirements

-

Container: Store in the original, tightly sealed container to prevent moisture ingress or contamination.[4]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[12] The storage area should be separate from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[4][12] Contact with these materials could lead to vigorous, potentially hazardous reactions.

Section 4: Emergency Procedures

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is crucial.[13]

First Aid Measures

Immediate action is critical to mitigate injury.

Table 3: First Aid for this compound Exposure

| Exposure Route | Action |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12][14] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Trustworthiness Insight: These first aid procedures are standardized for corrosive chemical exposures. The emphasis on immediate and prolonged flushing with water is to physically remove the chemical and dilute any remaining residue to minimize tissue damage.

Spill Cleanup Protocol

This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For major spills, evacuate the area and call emergency responders.[14][15]

-

Alert & Assess: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE, including a respirator if necessary.

-

Contain: Confine the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[7][15] Work from the outside in.[13]

-

Absorb: Cover the spill with the absorbent material and allow it to fully absorb the chemical.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[15]

-

Decontaminate: Wipe the spill area with a cloth dampened with soapy water.

-

Dispose: All contaminated materials (absorbent, gloves, cloths) must be disposed of as hazardous waste according to institutional and local regulations.[12][15]

Caption: Emergency response decision tree for a chemical spill.

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents, empty containers, and reaction residues, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.[16]

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[12] Do not pour any amount of this chemical down the drain.[3]

Conclusion

This compound is a potent reagent with significant utility in modern chemistry. Its safe use hinges on a culture of vigilance, respect for its inherent hazards, and unwavering adherence to established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into every workflow, researchers can confidently and safely harness the synthetic power of this valuable compound.

References

-

Agilent Technologies. (2024, August 24). Organophosphorus Pesticide Standard Safety Data Sheet. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Diethyl P-[(4-methylphenyl)methyl]phosphonate. Retrieved from [Link]

-

Haz-Map. (n.d.). Diethyl ((diethanolamino)methyl)phosphonate. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

StudyRaid. (2025, March 15). Understand emergency procedures for phosphoric acid spills. Retrieved from [Link]

-

Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

-

University of Missouri Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140428, Diethyl propylphosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

-

Public Health England. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central. Retrieved from [Link]

-

Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

LookChem. (n.d.). Diethyl Phosphonate: Properties, Applications & Manufacturing Insights. Retrieved from [Link]

Sources

- 1. artsci.usu.edu [artsci.usu.edu]

- 2. This compound 97 863975-37-5 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. agilent.com [agilent.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Diethyl Cyclopropylmethyl Phosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyclopropylmethyl phosphonate is a compound of increasing interest within synthetic and medicinal chemistry. A fundamental understanding of its solubility profile across a range of organic solvents is critical for its effective use in reaction design, purification, formulation, and screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this phosphonate ester. We will explore the key molecular characteristics of this compound, predict its solubility in various common organic solvents based on first principles, and provide a detailed, validated protocol for the empirical determination of its solubility. This guide is intended to empower researchers to make informed decisions regarding solvent selection and to streamline workflows involving this versatile compound.

Introduction: The Significance of Solubility in the Application of this compound

The utility of any chemical reagent or active pharmaceutical ingredient is intrinsically linked to its solubility. For this compound, a clear understanding of its behavior in different solvent environments is paramount for:

-

Reaction Chemistry: Ensuring that the phosphonate is sufficiently soluble in a reaction medium is crucial for achieving optimal reaction kinetics and yields. Inhomogeneous reaction mixtures can lead to side reactions and incomplete conversions.

-

Purification: The choice of solvent systems for chromatography and crystallization is dictated by the differential solubility of the target compound and its impurities.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of a compound in various excipients and delivery vehicles is a critical determinant of its bioavailability and therapeutic efficacy.

-

High-Throughput Screening: The ability to prepare stock solutions of known concentrations is fundamental for reliable and reproducible screening assays.

This guide will provide the necessary framework for navigating these challenges by building a robust understanding of the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

To predict the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇O₃P | |

| Molecular Weight | 192.19 g/mol | |

| Appearance | Solid | |

| Density | 1.023 g/mL at 25 °C | |

| Boiling Point | 60 °C at 0.125 mmHg |

The structure of this compound reveals several key features that govern its solubility:

-

The Phosphonate Group (P=O): The phosphoryl group is polar and capable of acting as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

The Diethyl Ester Groups (-OCH₂CH₃): The ethyl groups are nonpolar, contributing to the molecule's lipophilicity. The oxygen atoms in the ester linkages can also act as hydrogen bond acceptors.

-

The Cyclopropylmethyl Group (-CH₂-c-C₃H₅): This is a nonpolar, aliphatic group that further enhances the lipophilic character of the molecule.

The interplay between the polar phosphonate head and the nonpolar hydrocarbon tail will ultimately determine the compound's solubility in a given solvent. The general principle of "like dissolves like" serves as a valuable starting point for our predictions.[1][2]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The phosphonate and ester groups can interact with the hydroxyl groups of the solvent through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | The polarity of these solvents will effectively solvate the polar phosphonate group. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate to Good | These solvents offer a balance of polarity to interact with the phosphonate group and nonpolar character to accommodate the hydrocarbon portions. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the cyclopropylmethyl and ethyl groups. Solubility will depend on the ability of these interactions to overcome the cohesive forces of the solid phosphonate. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The significant mismatch in polarity between the solvent and the polar phosphonate group is likely to result in poor solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | These solvents have some polarity to interact with the phosphonate group and are effective at solvating nonpolar components. |

It is important to note that these are predictions. Empirical determination is necessary for quantitative and precise solubility data.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of this compound in a chosen organic solvent. This method is based on the widely used shake-flask technique.[3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

HPLC or other suitable analytical instrumentation for quantification (optional, for precise quantitative analysis)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a vial.

-

Record the exact mass of the phosphonate.

-

-

Solvent Addition and Equilibration:

-

Add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.5 mL).

-

Cap the vial tightly.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation and Assessment:

-

After the equilibration period, visually inspect the vial.

-

Completely Dissolved: If the solid has completely dissolved and the solution is clear, the solubility is greater than the concentration prepared (in this example, >20 mg/mL). You can either report this as a lower limit or repeat the experiment with a larger mass of the phosphonate.

-

Partially Dissolved/Insoluble: If solid material remains, the solution is saturated. Proceed to the next step for quantitative analysis or report as sparingly soluble or insoluble if a qualitative assessment is sufficient.

-

-

-

Quantitative Analysis (Optional but Recommended):

-

Carefully draw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration into the linear range of your analytical method.

-

Analyze the diluted sample by a suitable method (e.g., HPLC with a UV or RI detector) against a calibration curve prepared from stock solutions of known concentrations of this compound.

-

Calculate the concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

-

Data Reporting

Solubility should be reported in standard units, such as:

-

mg/mL or g/L

-

Molarity (mol/L)

It is crucial to specify the temperature at which the solubility was determined.

Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: Beyond the Solvent

While the choice of solvent is the primary determinant of solubility, other factors can also play a significant role:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] For reactions conducted at elevated temperatures, the solubility of this compound is likely to be higher than at room temperature. Conversely, for crystallization, cooling a saturated solution is a common technique.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is recommended to use a well-characterized, pure sample of this compound for accurate solubility determination.

-

Presence of Other Solutes: The solubility of a compound can be influenced by the presence of other dissolved species, such as salts or other organic molecules, due to changes in the overall properties of the solution.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties, we can make informed predictions about its solubility in a wide range of solvent classes. The detailed experimental protocol provided offers a robust method for the empirical determination of its solubility, empowering researchers to optimize their experimental conditions and advance their work in synthetic chemistry, drug discovery, and materials science. Accurate and reproducible solubility data are fundamental to the successful application of this important chemical entity.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Wikipedia. Phosphonate. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Diethyl Cyclopropylmethyl Phosphonate

Introduction

Diethyl cyclopropylmethyl phosphonate (DECMP) is an organophosphorus compound with a unique structural motif, combining the versatile phosphonate functional group with a reactive cyclopropylmethyl moiety. As with many organophosphonate esters, DECMP finds potential applications in medicinal chemistry and materials science, often as a synthetic intermediate. Its efficacy and the integrity of research outcomes are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of DECMP, recommended storage and handling procedures, and methodologies for assessing its degradation, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

| Property | Value |

| Chemical Name | Diethyl cyclopropylmethylphosphonate |

| CAS Number | 863975-37-5[1] |

| Molecular Formula | C8H17O3P[2] |

| Molecular Weight | 192.19 g/mol [1][2] |

| Structure |

Core Principles of this compound Stability

The stability of DECMP is primarily governed by the chemical reactivity of the phosphonate ester and the cyclopropylmethyl group. The key degradation pathways to consider are hydrolysis, thermal decomposition, photodegradation, and oxidation.

Hydrolytic Stability

The ester linkages in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[2] This process involves the cleavage of the P-O-C bond.

Mechanism of Hydrolysis:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule can then attack the phosphorus center, leading to the departure of an ethanol molecule. This process can occur sequentially to yield the monoester and finally cyclopropylmethylphosphonic acid. The rate of acid-catalyzed hydrolysis can be influenced by the steric bulk of the substituents on the phosphorus atom.[2]

-

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the electrophilic phosphorus atom. This is generally a faster and more common degradation pathway for phosphonate esters compared to acid-catalyzed hydrolysis.[2] The reaction proceeds through a pentacoordinate intermediate, followed by the elimination of an ethoxide ion. The rate of base-catalyzed hydrolysis is highly dependent on the concentration of the hydroxide ion.

The cyclopropylmethyl group is generally stable under typical hydrolytic conditions.

Caption: General hydrolytic degradation pathway of DECMP.

Thermal Stability

Organophosphorus esters can undergo thermal decomposition at elevated temperatures.[3] The primary thermal degradation pathway for diethyl phosphonates typically involves an elimination reaction, leading to the formation of an alkene (ethylene in this case) and the corresponding phosphonic acid.[4][5]

The presence of the cyclopropyl group may introduce alternative thermal rearrangement pathways, although these are generally expected to occur at higher temperatures than the elimination of the ethyl groups.

Recommended Handling: Avoid exposing DECMP to high temperatures for prolonged periods. When heating is necessary for a reaction, it should be done under controlled conditions and for the minimum time required.

Photostability

Recommended Handling: To mitigate photodegradation, DECMP should be stored in amber or opaque containers that protect it from light. When handling in the laboratory, exposure to direct sunlight or strong artificial light should be minimized.

Oxidative Stability

The phosphonate group itself is relatively stable to oxidation. However, the hydrocarbon portions of the molecule, namely the ethyl and cyclopropylmethyl groups, can be susceptible to oxidative degradation in the presence of strong oxidizing agents or under conditions that promote radical formation.[6] Oxidation of the hydrocarbon chains can lead to a complex mixture of degradation products.

Incompatible Materials: Strong oxidizing agents should be avoided in reactions and storage.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for long-term storage. | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis, and oxygen, which can cause oxidative degradation. |

| Container | Use a tightly sealed, amber glass bottle or a container made of an inert material. | Protects from light and prevents the ingress of moisture and air.[7] |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents.[8][9] | Prevents catalytic degradation through hydrolysis or oxidation. |

Experimental Protocols for Stability Assessment

To obtain specific stability data for this compound, forced degradation studies are recommended.[10] These studies involve subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis of DECMP under acidic, basic, and neutral conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of DECMP of known concentration in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Solutions: Prepare three sets of aqueous solutions buffered at pH 4 (acidic), pH 7 (neutral), and pH 10 (basic).

-

Incubation: Add a small aliquot of the DECMP stock solution to each of the buffered solutions to achieve a final concentration suitable for analysis (e.g., 1 mg/mL). Incubate the solutions at a constant temperature (e.g., 40 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench the reaction by neutralizing the sample (if acidic or basic) and diluting with the mobile phase for analysis.

-

Analysis: Analyze the samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Analysis: Plot the concentration of DECMP remaining versus time for each pH condition. Determine the degradation rate constant and half-life.

Caption: Workflow for hydrolytic stability testing of DECMP.

Protocol 2: Thermal Stability Study (Thermogravimetric Analysis)

Objective: To determine the thermal decomposition profile of DECMP.

Methodology:

-

Instrument: Use a Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Place a small, accurately weighed amount of DECMP (typically 5-10 mg) into the TGA sample pan.

-

Analysis Conditions:

-

Atmosphere: Nitrogen or air at a constant flow rate.

-

Temperature Program: Ramp the temperature from ambient to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability.

Analytical Methods for Degradation Products

The primary analytical technique for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC).[7]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile.

-

Detection: UV detection (if the molecule has a chromophore) or, more universally, mass spectrometry (LC-MS) for sensitive and specific detection of the parent compound and its degradation products.

-

Quantification: Use of a validated calibration curve with a reference standard of DECMP.

Conclusion

This compound is a compound with significant potential, but its chemical stability must be carefully managed to ensure the reliability of experimental results. The primary degradation pathways are hydrolysis, particularly under basic conditions, and thermal decomposition. By adhering to the recommended storage and handling procedures, including storage in a cool, dry, and inert environment, and by protecting it from light, the integrity of the compound can be maintained. For applications requiring a detailed understanding of its stability profile, the implementation of forced degradation studies using the protocols outlined in this guide will provide valuable insights into its degradation kinetics and pathways.

References

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12412.

- Renge, I. (2020).

- Cho, L., & Klaus, E. E. (1981). Oxidative Degradation of Phosphate Esters. ASLE Transactions, 24(1), 119-124.

- Al Quntar, A. A., Abasy, I., Dweik, H., Maffei, M., & Dembitsky, V. M. (2023). Aminated (Cyclopropylmethyl)Phosphonates: Synthesis and Anti-Pancreatic Cancer Activity. International Journal of Organic Chemistry, 13(4), 129-136.

-

Hach. Chemistry Explained: Phosphonates. [Link]

- Kiffer, D. (2013). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. International Journal of Photoenergy, 2013, 1-8.

- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation Studies: A Tool for Intrinsic Stability and Validation of Analytical Methods for Pharmaceuticals. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Kamberi, M., Tsutsumi, K., & Luan, P. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(4), 629-650.

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

- Kulkarni, S. U. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

-

EVO. What are the stability characteristics of salts of phosphonates?. [Link]

- Nowack, B. (2003). Environmental chemistry of phosphonates.

- Nowack, B., & Stone, A. T. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.

Sources

- 1. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the Synthesis of Diethyl Cyclopropylmethyl Phosphonate via the Michaelis-Arbuzov Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl cyclopropylmethyl phosphonate, a valuable organophosphorus compound, through the robust and widely utilized Michaelis-Arbuzov reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the mechanistic intricacies of the reaction, provides a detailed, field-proven experimental protocol, and discusses potential challenges and side reactions, with a particular focus on the unique reactivity of the cyclopropylmethyl moiety. Furthermore, this guide includes a thorough characterization of the target molecule, supported by predictive spectroscopic data, and emphasizes the critical aspects of scientific integrity and experimental reproducibility.

Introduction: The Significance of Phosphonates